

# Technical Guide: 2-Oxocyclopentanecarbonyl Chloride

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## Compound of Interest

Compound Name: 2-Oxocyclopentanecarbonyl  
chloride

CAS No.: 22158-77-6

Cat. No.: B1390168

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## Molecular Characterization, Synthesis Protocols, and Application in Drug Discovery[1] Executive Summary & Molecular Identity

**2-Oxocyclopentanecarbonyl chloride** (CAS: 22158-77-6) is a specialized bifunctional electrophile used primarily as a scaffold building block in medicinal chemistry. As a

-keto acyl chloride, it possesses two distinct electrophilic centers—the acyl chloride carbonyl and the ketone carbonyl—rendering it highly reactive yet chemically sensitive.

While the user's query highlights the Molecular Weight (146.57 g/mol), this parameter is merely the starting point for stoichiometric calculations in complex organic synthesis. This guide moves beyond basic physical constants to address the stability challenges, synthesis logic, and downstream applications of this critical intermediate.

## Physicochemical Data Table

Property	Value	Notes
Molecular Weight	146.57 g/mol	Essential for molarity calculations in acylation reactions.
Molecular Formula		
CAS Number	22158-77-6	Unique identifier for procurement and regulatory checks.[1][2]
Physical State	Liquid (typically)	Colorless to pale yellow; lacrymatory.
Boiling Point	~100°C (at reduced pressure)	Predicted; tends to decompose at high temps.
Stability	Moisture Sensitive	Hydrolyzes rapidly to 2-oxocyclopentanecarboxylic acid, which may spontaneously decarboxylate.
SMILES	<chem>ClC(=O)C1CCCC1=O</chem>	Useful for cheminformatics integration.

## Synthesis & Mechanistic Insight

### The Challenge of -Keto Acid Derivatives

Synthesizing **2-oxocyclopentanecarbonyl chloride** requires navigating the inherent instability of

-keto acids. The precursor, 2-oxocyclopentanecarboxylic acid, is prone to thermal decarboxylation to form cyclopentanone and

. Therefore, the conversion to the acid chloride must be performed under mild, strictly anhydrous conditions to prevent the degradation of the starting material before activation.

### Protocol: Chlorination via Thionyl Chloride ( ) [4][5][6][7] [8]

## Reagents:

- Substrate: 2-Oxocyclopentanecarboxylic acid (dried in vacuo).
- Reagent: Thionyl Chloride ( , 1.2 equivalents).
- Catalyst: DMF (Dimethylformamide, catalytic amount ~1-2 mol%).
- Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

## Step-by-Step Methodology:

- Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet ( or ).
- Solvation: Dissolve the carboxylic acid substrate in anhydrous DCM. Cool to 0°C to mitigate exothermicity.
- Activation: Add catalytic DMF. This forms the Vilsmeier-Haack reagent intermediate (chloroiminium ion), which is far more reactive than alone, facilitating reaction at lower temperatures.
- Chlorination: Add dropwise over 20 minutes. The evolution of and gas will be observed.[3]
- Reflux: Allow the mixture to warm to room temperature. If evolution ceases, heat gently to reflux (40°C for DCM) for 1-2 hours.

- Isolation: Remove solvent and excess

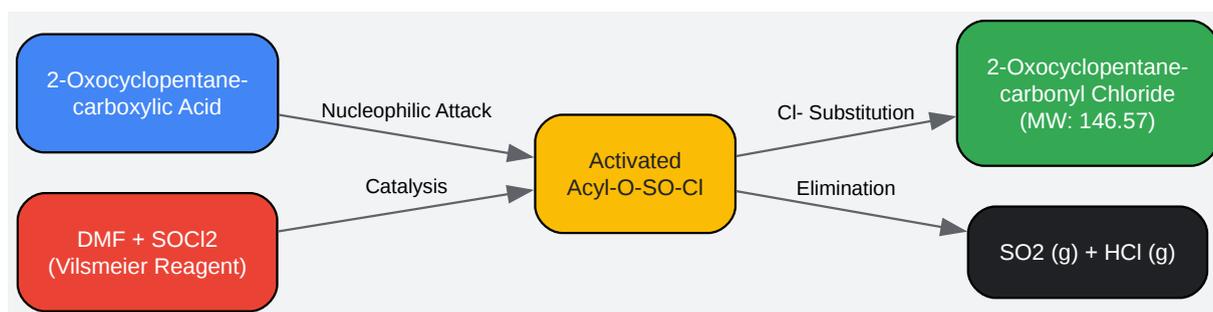
under reduced pressure. Do not distill at high temperature unless necessary, as

-keto acyl chlorides can eliminate

to form unstable acyl ketenes. Use the crude oil immediately for the subsequent coupling step.

## Mechanistic Visualization

The following diagram illustrates the Vilsmeier-Haack assisted chlorination mechanism, highlighting the critical activation step that allows this reaction to proceed without inducing thermal decarboxylation.



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Caption: Catalytic conversion of the acid to the acid chloride via an activated chlorosulfite intermediate.

## Applications in Drug Development

In pharmaceutical research, **2-oxocyclopentanecarbonyl chloride** serves as a "privileged scaffold" precursor. Its dual functionality allows for the creation of heterocycles and complex amides found in bioactive molecules.

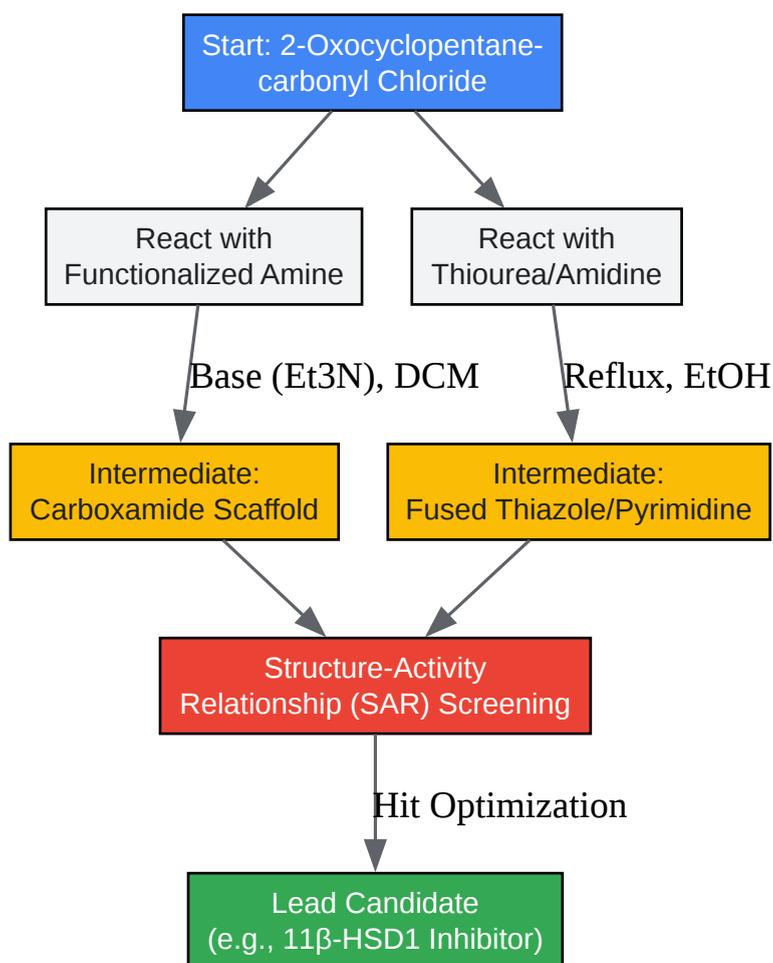
## Key Reaction Pathways

- Amide Coupling (Schotten-Baumann Conditions):

- Reacts with primary/secondary amines to form 2-oxocyclopentanecarboxamides.
- Relevance: These motifs are often explored as allosteric modulators in GPCR drug discovery.
- Heterocyclization (Hantzsch-like Synthesis):
  - Reaction with thioureas or amidines can cyclize to form thiazole or pyrimidine derivatives fused to the cyclopentane ring.
  - Relevance: Used in the synthesis of 11
    - HSD1 inhibitors (metabolic disease targets) and anticancer agents.[4]
- -Functionalization:
  - The position
    - to the ketone (C1 and C3) remains acidic. Post-acylation, the ring can be further alkylated or halogenated to increase structural complexity.

## Experimental Workflow: Scaffold Diversification

The following diagram maps the logical flow from the raw material to a potential drug candidate, emphasizing the decision nodes faced by a medicinal chemist.



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Caption: Divergent synthesis pathways utilizing the acid chloride to generate distinct pharmacophores.

## Safety & Handling Protocols

As a Senior Application Scientist, I must emphasize that the calculated Molecular Weight is only accurate for the intact molecule. Improper handling leads to rapid hydrolysis, altering the stoichiometry of your reaction.

- **Moisture Intolerance:** The C1-acyl chloride bond is highly susceptible to hydrolysis. Store under Argon at -20°C.
- **Lacrymatory Agent:** Like most acid chlorides, this compound releases HCl vapor upon contact with moist air, which is irritating to eyes and respiratory tracts. All handling must

occur in a fume hood.

- Stoichiometry Check: Before running a reaction, verify the quality of the reagent. If the liquid is cloudy or has a precipitate (likely the acid dimer), re-distill or add a slight excess (1.1 equiv) to account for hydrolyzed material.

## References

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## Sources

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